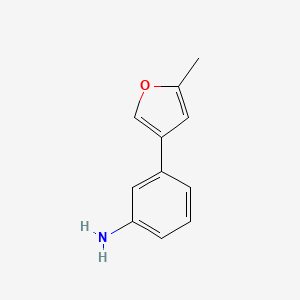

3-(5-Methylfuran-3-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(5-methylfuran-3-yl)aniline |

InChI |

InChI=1S/C11H11NO/c1-8-5-10(7-13-8)9-3-2-4-11(12)6-9/h2-7H,12H2,1H3 |

InChI Key |

LOESFYXDHTUCQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 5 Methylfuran 3 Yl Aniline Derivatives

Electrophilic Aromatic Substitution Reactions on Aniline (B41778) and Furan (B31954) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aryl-containing compounds. minia.edu.eg In 3-(5-Methylfuran-3-yl)aniline, both the aniline and furan rings can undergo EAS, with the regioselectivity being governed by the directing effects of the substituents present on each ring. chemistrytalk.orgcognitoedu.org

Regioselectivity and Directing Effects of Substituents

The directing effect of a substituent on an aromatic ring determines the position at which an incoming electrophile will attack. chemistrytalk.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. cognitoedu.orglibretexts.org

Aniline Moiety: The amino group (-NH₂) on the aniline ring is a potent activating group and an ortho-, para-director. chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene (B151609) ring's π-system, thereby increasing the electron density at the ortho and para positions. cognitoedu.orgpressbooks.pub Consequently, electrophilic attack is favored at these positions.

Furan Moiety: The furan ring is inherently electron-rich and thus highly activated towards electrophilic substitution. The 5-methyl group on the furan ring is an electron-donating group, further enhancing the reactivity of the ring. In 2-substituted furans, electrophilic attack generally occurs at the C5 position if it is unsubstituted, or at the C3 position if C5 is blocked. For 3-substituted furans, the situation is more complex, but the directing influence of the substituent plays a key role. nih.gov The aryl group at the 3-position of the furan ring will also influence the regioselectivity of substitution on the furan ring itself.

Functionalization with Halogens and Sulfonyl Groups

The introduction of halogen and sulfonyl groups onto the aromatic rings of this compound derivatives can be achieved through electrophilic aromatic substitution.

Halogenation: Halogenation of anilines typically occurs readily due to the activating nature of the amino group. byjus.com Reaction with bromine water, for instance, can lead to polybromination at the ortho and para positions. byjus.com For more controlled, mono-halogenation, the reactivity of the amino group is often moderated by acetylation to form an acetanilide, which is less activating. Halogens themselves are deactivating groups but are ortho-, para-directors. libretexts.orgpressbooks.pub The halogenation of furan rings can also be achieved using various reagents. researchgate.net

Sulfonation: Sulfonation involves the reaction of an aromatic compound with sulfuric acid or fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). libretexts.orgmasterorganicchemistry.com In the case of aniline, the reaction proceeds via the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. byjus.com The sulfonation is a reversible process. libretexts.org Sulfonation of the furan ring is also a known transformation. The introduction of sulfonyl groups can also be achieved through reactions with sulfonyl chlorides in the presence of a Lewis acid, or through the reaction with sulfamic acid, which can act as a source of sulfur trioxide. researchgate.net

Nucleophilic Substitution and Addition Reactions of the Amine Group

The primary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom, allowing it to participate in a variety of substitution and addition reactions.

Schiff Base Formation via Condensation with Aldehydes and Ketones

Aniline and its derivatives readily react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org The formation of Schiff bases from substituted anilines and various aldehydes, including those with furan rings, is a well-established synthetic transformation. researchgate.netbohrium.comdntb.gov.uaresearchgate.net These reactions are often catalyzed by acids.

Table 1: Examples of Schiff Base Formation

| Aniline Derivative | Carbonyl Compound | Product Type |

| This compound | Aromatic/Aliphatic Aldehyde | Schiff Base (Imine) |

| This compound | Aromatic/Aliphatic Ketone | Schiff Base (Imine) |

Amine Reactivity in Intermolecular and Intramolecular Processes

The nucleophilic nature of the amine group allows it to participate in a range of intermolecular and intramolecular reactions.

Intermolecular Reactions: The amine can act as a nucleophile in reactions such as acylation, where it reacts with acyl chlorides or anhydrides to form amides. It can also participate in N-alkylation reactions. In a specific example, this compound was reacted with (2-[(4-chloro-2-(methoxycarbonyl)phenyl)amino]-2-oxoethoxy)acetic acid, following activation with oxalyl chloride, to form an amide bond. google.com

Intramolecular Reactions: If a suitable electrophilic center is present within the same molecule, the amine group can participate in intramolecular cyclization reactions. acs.org For example, the synthesis of thieno[2,3-f]isoindoles has been achieved through a domino sequence involving acylation of a related amine followed by an intramolecular Diels-Alder reaction. researchgate.net

Oxidative and Reductive Transformations of the Furan Ring and Nitrogen Center

Both the furan ring and the nitrogen center of this compound can undergo oxidative and reductive transformations.

Oxidation: The furan ring is susceptible to oxidation and can be converted to various products, such as furanones or undergo ring-opening. smolecule.com The oxidation of a ketone methyl group on a furan ring to a glyoxal (B1671930) has been reported using selenium dioxide. nih.gov The nitrogen center of the aniline moiety can also be oxidized.

Reduction: While the aniline moiety is generally stable to reduction, other functional groups that might be introduced onto the molecule, such as a nitro group, can be readily reduced to an amine. The furan ring can also be reduced under certain conditions. For instance, the reduction of an aldoxime group on a furan ring to a hydroxylamine (B1172632) has been achieved using sodium cyanoborohydride. nih.gov

Metal-Catalyzed Coupling Reactions (Post-Synthesis Functionalization)

Metal-catalyzed cross-coupling reactions are powerful tools for the post-synthesis functionalization of this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govwiley-vch.deustc.edu.cnmdpi-res.com

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of arenes and heterocycles, including furan derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials.

Palladium-Catalyzed Olefination: Palladium catalysts can facilitate the olefination of furans at electron-rich positions. nih.gov This non-directed C-H activation allows for the introduction of various α,β-unsaturated olefins. nih.gov

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have been employed for the synthesis of trisubstituted furans through the activation of vinylic C-H bonds of α,β-unsaturated ketones and their coupling with acrylates. researchgate.net

Ruthenium-Catalyzed Alkenylation: Ruthenium catalysts have been shown to be effective for the alkenylation of furoic acid derivatives, which can proceed with or without decarboxylation depending on the reaction temperature. researchgate.net

These reactions highlight the potential for selectively modifying the furan ring of this compound derivatives.

The aniline moiety of this compound can readily react with aryl aldehydes to form imines, also known as Schiff bases. nih.gov This condensation reaction is a fundamental transformation in organic chemistry. The resulting imines can be further transformed, for example, through reduction to secondary amines.

Furthermore, reductive coupling reactions between organohalides and aldehydes, catalyzed by nickel complexes, can be used to synthesize secondary alcohols. acs.org This demonstrates a method for forming a new C-C bond and a hydroxyl group in a single step.

A three-component coupling reaction involving arynes, aromatic tertiary amines, and aldehydes has also been developed, providing a route to ortho-functionalized tertiary amines. nih.gov

Radical Reactions Involving Methyl Radicals and Aniline

The study of radical reactions provides insight into the potential atmospheric degradation pathways and high-temperature chemistry of aniline derivatives. Theoretical studies on the reaction between aniline and methyl radicals have shown that the reaction can proceed through two main pathways:

Hydrogen Abstraction: The methyl radical can abstract a hydrogen atom from the amino group of aniline to form methane (B114726) and an anilino radical. acs.orgnih.gov

Radical Addition: The methyl radical can add to the aromatic ring, primarily at the ortho position, to form a methyl-substituted aniline intermediate. acs.orgnih.govacs.org

The competition between these two pathways is temperature-dependent. acs.orgnih.gov Intramolecular radical additions to aniline derivatives have also been investigated through computational studies, which indicate that the polarity of the radical and the arene are important factors in determining the reaction rates. beilstein-journals.org

Iminium-Mediated Catalytic Transformations and Their Mechanisms

The aniline group in this compound can participate in iminium-mediated catalysis. In this type of catalysis, the amine reacts with a carbonyl compound (an aldehyde or ketone) to form a highly electrophilic iminium ion. acs.org This activation of the carbonyl component facilitates nucleophilic attack. acs.org

Mechanism of Iminium Catalysis: The formation of the iminium ion is a reversible process that occurs in the presence of an acid co-catalyst. acs.org The increased electrophilicity of the iminium ion compared to the starting carbonyl compound is the key to its catalytic activity. acs.org After the nucleophilic addition step, the amine catalyst is regenerated through hydrolysis. acs.org

Applications: Iminium catalysis is used in a variety of organic transformations, including reductions, epoxidations, and conjugate additions. acs.orgunl.pt For example, hindered aniline derivatives have been shown to be effective catalysts in certain transformations. acs.org

The formation of iminium intermediates is also proposed in other reaction mechanisms, such as the aza-Hock rearrangement for the synthesis of anilines from benzyl (B1604629) alcohols and hydroxylamine derivatives. nih.gov In this case, an iminium tosylate salt is formed as a key intermediate, which is then hydrolyzed to yield the aniline product. nih.gov

Conjugate Addition Reactions

Conjugate addition, also known as Michael addition, is a fundamental reaction in organic synthesis. For derivatives of this compound, the nitrogen atom of the aniline group acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound. This 1,4-addition is a key step in the formation of more complex molecular architectures.

The general mechanism involves the nucleophilic attack of the aniline derivative onto the electrophilic β-position of a Michael acceptor, such as an α,β-unsaturated ketone or ester. This process is often facilitated by a catalyst and can lead to the formation of a new carbon-nitrogen bond. Research has shown that the addition of amines to alkynone precursors is an efficient method for synthesizing substituted furans. researchgate.net For instance, the reaction of an amine with a keto alkynol precursor undergoes a Michael addition, which is followed by cyclization and dehydration to yield the furan product. researchgate.net

A notable application of this reaction is in the synthesis of 3-furylamines. The process begins with the Michael addition of an amine to an acyclic keto alkynol. This step is then followed by a hydrolysis and cyclization sequence to form the final furan derivative. researchgate.net This methodology is versatile, allowing for the synthesis of a variety of 3-N-substituted furans. researchgate.net

Table 1: Examples of Conjugate Addition Reactions with Amine Nucleophiles

| Amine Reactant | Michael Acceptor | Product | Reference |

| Morpholine | 5-(Tetrahydropyran-2-yloxy)pent-3-yn-2-one | 4-Morpholino-5-(tetrahydropyran-2-yloxy)pent-3-en-2-one | researchgate.net |

| Dibenzylamine | 5-(Tetrahydropyran-2-yloxy)pent-3-yn-2-one | 4-Dibenzylamino-5-(tetrahydropyran-2-yloxy)pent-3-en-2-one | researchgate.net |

| Diethylamine | 4-(Tetrahydropyran-2-yloxy)but-2-ynal | 3-Diethylamino-4-(tetrahydropyran-2-yloxy)but-2-enal | researchgate.net |

This table presents examples of Michael addition reactions where various amines act as nucleophiles, illustrating the initial step that can be applied to aniline derivatives like this compound.

Formation of Spiro Furan-Imine Derivatives

A significant transformation involving this compound derivatives is their use in the synthesis of spiro furan-imine compounds. These structures, which feature a spirocyclic junction containing a furan ring and an imine functional group, are of interest in medicinal chemistry. The formation of these complex molecules often proceeds via a cascade reaction that begins with a conjugate addition.

A one-step method for generating spiro furan-3(2H)-imine derivatives involves the reaction between aniline derivatives and α,β-unsaturated ketones. nih.gov The reaction mechanism is initiated by a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl moiety. nih.gov This is followed by a subsequent intramolecular cyclization, mediated by a tertiary alcohol intermediate, to produce the spiro furan-3(2H)-imine scaffold. nih.gov This synthetic strategy has been successfully employed to create a library of spiro compounds with various substituents.

The synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives provides another example. mdpi.com This is achieved through a three-component reaction involving anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate, often catalyzed by Brønsted acidic ionic liquids under ultrasonic irradiation. mdpi.com The process highlights the utility of aniline derivatives in constructing complex spiroheterocyclic systems.

Table 2: Synthesis of Spiro Furan-Imine Derivatives from Aniline Precursors

| Aniline Derivative | Carbonyl Reactant | Product | Yield | Reference |

| Aniline | α,β-Unsaturated Ketone | Spiro Furan-3(2H)-imine | N/A | nih.gov |

| p-Toluidine | α,β-Unsaturated Ketone | N-(p-tolyl)-2,2-diphenyl-5-phenylfuran-3(2H)-imine | 56% | nih.gov |

| 4-Chloroaniline | α,β-Unsaturated Ketone | N-(4-chlorophenyl)-2,2-diphenyl-5-(p-tolyl)furan-3(2H)-imine | 34% | nih.gov |

| Aniline | 1-Ethylindoline-2,3-dione & Diethyl acetylenedicarboxylate | Ethyl 1'-ethyl-5-oxo-2'-(phenylimino)-2',5-dihydrospiro[furan-2,3'-indoline]-4-carboxylate | >80% | mdpi.com |

This table showcases the synthesis of spiro furan-imine derivatives, demonstrating the role of aniline derivatives as key precursors in these transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 5 Methylfuran 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and three-dimensional structure of 3-(5-Methylfuran-3-yl)aniline.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In the ¹H NMR spectrum of a related compound, 3-(furan-2-yl)aniline (B27489), the furan (B31954) protons typically appear in the region of δ 6.2–7.4 ppm, while the amine (NH₂) protons of the aniline (B41778) moiety are observed around δ 4.5–5.5 ppm. For this compound, the methyl group protons on the furan ring are expected to produce a singlet peak at approximately δ 2.3 ppm. The aromatic protons of the aniline ring generally resonate between δ 6.5 and 7.5 ppm. The broadness and chemical shift of the NH₂ protons are often dependent on concentration and temperature. msu.edu

A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position on the molecular scaffold, confirming the connectivity between the methylfuran and aniline rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further elucidate the coupling relationships between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.3 | Singlet |

| Furan Ring Protons | ~6.2 - 7.4 | Multiplet |

| Aniline Ring Protons | ~6.5 - 7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

The carbon atoms of the aniline ring typically appear in the aromatic region of the spectrum. For aniline itself, the carbon atoms resonate at various positions depending on their substitution. hmdb.ca In furan-containing aniline derivatives, the carbon atoms of the furan ring also have characteristic chemical shifts. For instance, in a related compound, the carbon atoms of the furan ring exhibit signals that are distinct from those of the aniline ring. rsc.org The methyl carbon of the 5-methylfuran group is expected to have a chemical shift in the aliphatic region.

By comparing the observed ¹³C NMR spectrum with predicted values and data from similar structures, the carbon skeleton of this compound can be definitively established.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~13.8 rsc.org |

| Furan Ring Carbons | ~105 - 152 rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound.

For a molecule with the chemical formula C₁₁H₁₁NO, the calculated exact mass can be compared to the experimentally determined value from HRMS to confirm the elemental composition. For instance, a similar furan-containing compound, C₂₃H₂₁NO₂, has a calculated exact mass of 343.1572, with the found value being 343.1568. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for a Representative Furan-Aniline Compound

| Compound | Formula | Calculated Exact Mass | Found Exact Mass | Reference |

|---|

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups within the molecule.

The N-H stretching vibrations of the primary amine group in the aniline moiety typically appear as one or two sharp bands in the region of 3300–3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 2850–3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic and furan rings will likely produce signals in the 1450–1600 cm⁻¹ region. A key feature for the furan ring is the C-O-C stretching vibration, which is typically observed around 1000–1300 cm⁻¹. researchgate.net

Analysis of the FT-IR spectrum provides confirmatory evidence for the presence of the aniline and methylfuran functionalities in the target molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | mdpi.com |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 2960 | mdpi.com |

| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. sci-hub.se The technique is based on the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy state, typically from a π bonding orbital or a non-bonding (n) orbital to a π* anti-bonding orbital. researchgate.net

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the extended π-conjugated system formed by the furan and aniline rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated furan and aniline chromophores. The spectrum would likely exhibit intense absorptions corresponding to π→π* transitions. researchgate.net An additional, lower intensity band corresponding to the n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these peaks are influenced by factors such as solvent polarity and the specific electronic interactions between the electron-donating amine and methyl groups and the aromatic systems. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Reference |

|---|---|---|---|

| π → π* | Conjugated Furan-Aniline System | 250 - 400 | researchgate.netscielo.org.za |

This table is predictive, based on general principles and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in the literature. However, analysis of related structures, such as N-[2-(5-methylfuran-2-yl)phenyl] derivatives, provides valuable insight into the likely solid-state conformation. nih.goviucr.org In such systems, a significant dihedral angle is typically observed between the planes of the furan and aniline rings, indicating that the molecule is not perfectly planar. nih.goviucr.org This twisting is a result of minimizing steric hindrance between the two rings. In the solid state, it is anticipated that the aniline N-H groups would participate in intermolecular hydrogen bonding, linking adjacent molecules into a supramolecular architecture. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules could also play a role in stabilizing the crystal packing. nih.goviucr.org

Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are critical for applications in materials science and electronics. rsc.orgsrce.hr The aniline moiety is known to be redox-active and can be electrochemically oxidized. researchgate.net

In a typical CV experiment for an aniline derivative, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), in a solution containing the analyte and a supporting electrolyte. rsc.orgsrce.hr When the potential is scanned, this compound is expected to exhibit an oxidation peak corresponding to the removal of electrons from the nitrogen atom of the aniline group. researchgate.net This oxidation is typically an irreversible process for primary anilines. researchgate.net The oxidation potential of aniline itself is approximately +0.8 to +1.1 V versus a standard hydrogen electrode (SHE). researchgate.net The presence of the electron-donating methylfuran group attached to the aniline ring is expected to increase the electron density on the ring, making the compound easier to oxidize and thus lowering its oxidation potential compared to unsubstituted aniline.

Table 3: Typical Experimental Conditions for Cyclic Voltammetry of Aniline Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Working Electrode | Glassy Carbon | rsc.org |

| Reference Electrode | Ag/AgCl | rsc.org |

| Counter Electrode | Platinum (Pt) Wire | rsc.org |

| Solvent | Acetonitrile (B52724) (CH₃CN) | rsc.org |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (nBu₄NClO₄) | rsc.org |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.

For a compound like this compound, several chromatographic techniques are applicable. Thin-layer chromatography (TLC) on silica (B1680970) gel plates is a rapid and effective method for monitoring the conversion of reactants to products during its synthesis. nih.gov

For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. In HPLC, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a UV detector for analyte detection. rsc.orgnih.gov Gas chromatography, particularly with a nitrogen-phosphorus detector (NPD) which is highly sensitive to nitrogen-containing compounds like anilines, is also a suitable method for purity analysis. epa.gov The choice of column and temperature program would be optimized to ensure good separation from any impurities or starting materials. epa.gov The purity is often determined by integrating the peak area of the compound in the chromatogram. rsc.org

Table 4: Common Chromatographic Methods for Analysis of Furan-Aniline Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | UV light | Reaction Monitoring | nih.gov |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV | Purity Assessment | rsc.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ucl.ac.uk It is particularly valuable for kinetic studies, where it can be used to monitor the concentration of reactants and products over time with high precision and accuracy. uni-muenchen.de

In the context of this compound and related furan derivatives, HPLC is instrumental in studying their reaction kinetics, such as in photodegradation studies. acs.org For example, reversed-phase HPLC can be used to analyze the degradation of furanilides, which are structurally related to this compound. acs.org The rate of reaction can be determined by plotting the natural logarithm of the reactant concentration against time, with the slope of the resulting line giving the rate constant. acs.org

Kinetic binding experiments for ligands targeting specific receptors can also be performed using HPLC. For instance, the association and dissociation rates of a ligand-receptor complex can be measured, providing valuable information on the ligand's binding affinity. nih.gov While not directly on this compound, a study on a related compound, Mz437, which contains a methylfuran moiety, determined its association rate constant (k_on) to be 4.28 × 10^6 M⁻¹ min⁻¹ and its dissociation rate constant (k_off) to be 2.23 × 10⁻¹ min⁻¹. nih.gov

The choice of column, mobile phase, and detector is crucial for developing a robust HPLC method. For furan-containing compounds, a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. UV detection is typically employed, with the wavelength set to the maximum absorbance of the analyte.

Table 2: Illustrative HPLC Parameters for Kinetic Analysis of Furan Derivatives

| Parameter | Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by the λmax of this compound |

| Column Temperature | 30 °C |

Computational Chemistry and Theoretical Investigations of 3 5 Methylfuran 3 Yl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern computational chemistry. rsc.orgarxiv.orgarxiv.org DFT methods, such as those using the B3LYP functional, are celebrated for their balance of computational cost and accuracy in predicting molecular properties. nih.govmdpi.com Ab initio methods, while more computationally intensive, provide highly accurate results derived directly from first principles. These approaches are essential for modeling the properties of 3-(5-Methylfuran-3-yl)aniline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, a key structural feature is the rotational freedom around the single bond connecting the furan (B31954) and aniline (B41778) rings.

The conformational preference of this molecule is dictated by a delicate balance between two primary opposing forces:

Steric Hindrance: Repulsive interactions between atoms on the two rings, particularly the hydrogen atoms ortho to the linking bond, which favor a twisted, non-planar conformation.

π-Conjugation: The stabilizing effect of delocalizing π-electrons across both aromatic rings, which is maximized in a planar conformation.

In analogous biaryl systems like biphenyl, the lowest energy conformation is typically twisted, with a dihedral angle of around 40-45° between the planes of the two rings. nih.gov This non-planar arrangement minimizes the steric repulsion between the ortho-hydrogen atoms while retaining significant π-conjugation. nih.gov For this compound, a similar twisted geometry is expected to be the most stable conformer. The presence of the methyl group on the furan ring and the amino group on the aniline ring introduces additional electronic and steric factors, but the fundamental principle of a twisted ground-state conformation remains.

Table 1: Predicted Geometrical Parameters for this compound This table presents expected values based on DFT calculations of analogous furan and aniline-containing compounds.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C-C (Inter-ring) Bond Length | 1.47 - 1.49 Å | The single bond connecting the furan and phenyl rings. |

| C-N (Aniline) Bond Length | 1.39 - 1.41 Å | The bond between the nitrogen and the phenyl ring. |

| Dihedral Angle (Furan-Phenyl) | 35° - 50° | The twist angle between the planes of the two rings. |

Electronic Structure Analysis

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjoaquinbarroso.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions.

The LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large gap suggests high stability. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Parameters Values are illustrative and based on typical DFT calculations for similar aromatic amines and furan derivatives.

| Parameter | Symbol | Predicted Value Range (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.0 to -5.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ELUMO | -0.8 to -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netsamipubco.com It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). thaiscience.info On a standard MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas signify positive potential (electron-poor). researchgate.netwolfram.com

In the case of this compound, the MEP map would be expected to show:

A region of strong negative potential (red) localized around the nitrogen atom of the amino group and the oxygen atom of the furan ring, due to their lone pairs of electrons. These sites are the primary centers for electrophilic attack.

Regions of positive potential (blue) located on the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

The aromatic rings would exhibit intermediate potential, with the electron-donating amino group increasing the negative potential of the aniline ring system compared to the furan ring.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units. youtube.com It is particularly useful for studying charge transfer, hyperconjugation, and delocalization effects within a molecule.

For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the π-system of the aniline ring and the subsequent electronic interactions between the aniline and furan rings. Key interactions would include:

n → π : The donation of electron density from the nitrogen lone pair (n) into the antibonding orbitals (π) of the phenyl ring. This interaction is responsible for the electron-donating character of the amino group and is a major stabilizing force.

π → π : Interactions between the filled π orbitals of one ring and the empty π orbitals of the other, which contribute to the electronic communication and conjugation across the inter-ring bond.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their strength, providing insight into the electronic stability of the molecule.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's ability to lose or gain an electron, respectively. They can be estimated from the energies of the frontier orbitals based on Koopmans' theorem:

Ionization Potential (IP) ≈ -EHOMO acs.org

Electron Affinity (EA) ≈ -ELUMO acs.org

A lower ionization potential indicates that the molecule can be more easily oxidized, while a higher electron affinity suggests it can be more readily reduced. For this compound, the electron-donating nature of the amino and methyl groups would be expected to lower its ionization potential compared to unsubstituted benzene (B151609) or furan, making it a better electron donor.

Table 3: Predicted Global Reactivity Descriptors Calculated from predicted HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value Range (eV) | Chemical Interpretation |

|---|---|---|---|

| Ionization Potential | IP ≈ -EHOMO | 5.0 - 5.5 | The energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | 0.8 - 1.2 | The energy released when an electron is added. |

| Chemical Hardness | η = (IP - EA) / 2 | 2.0 - 2.25 | A measure of resistance to change in electron distribution. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a cornerstone of computational chemistry for identifying and characterizing molecular structures. These calculations predict the frequencies of the fundamental modes of vibration of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra.

Methodology and Expected Findings:

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often employing basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. asianpubs.org The theoretical vibrational frequencies obtained are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. asianpubs.org

For this compound, key vibrational modes of interest would include the N-H stretching and bending vibrations of the aniline group, the C-H stretching of the aromatic rings and the methyl group, and the characteristic ring vibrations of both the furan and benzene rings. The correlation between the calculated and experimentally measured spectra serves as a confirmation of the synthesized structure.

Table 1: Illustrative Vibrational Frequency Data for Aniline Derivatives

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3480 - 3500 | 3490 |

| N-H Symmetric Stretch | 3390 - 3420 | 3405 |

| Aromatic C-H Stretch | 3000 - 3100 | 3050 |

| C=C Aromatic Stretch | 1580 - 1620 | 1600 |

| N-H Bending (Scissoring) | 1590 - 1650 | 1625 |

Note: This table is illustrative and based on general data for aniline derivatives. Specific values for this compound would require dedicated calculations.

Protonation Sites and Proton Affinity Studies

Understanding the site of protonation and the proton affinity (PA) of a molecule is crucial for predicting its behavior in acidic environments and its reactivity. Computational methods can reliably determine the most favorable protonation site by comparing the energies of the different protonated forms.

Methodology and Expected Findings:

High-level theoretical methods, including DFT and post-Hartree-Fock methods like G2MP2, are employed to calculate the energies of the neutral molecule and its various protonated isomers. researchgate.net The proton affinity is then calculated as the negative of the enthalpy change for the protonation reaction. For this compound, potential protonation sites include the nitrogen atom of the amino group, the oxygen atom of the furan ring, and various carbon atoms on both aromatic rings. Studies on aniline have shown that protonation can occur on both the nitrogen atom and the para-carbon of the ring, with very similar energies. researchgate.net The presence of the methylfuran substituent would influence the electron distribution and thus the relative proton affinities of the different sites.

Table 2: Hypothetical Proton Affinity (PA) Study for this compound

| Protonation Site | Relative Energy (kJ/mol) | Calculated Proton Affinity (kJ/mol) |

|---|---|---|

| Amino Group (N) | 0 (Reference) | 900 |

| Furan Ring (O) | +25 | 875 |

| Benzene Ring (C-para to NH₂) | +5 | 895 |

Note: This table is hypothetical and for illustrative purposes. Actual values would be subject to detailed computational investigation.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Methodology and Expected Findings:

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface of the molecule over time. For this compound, MD simulations could be used to investigate the rotational barrier between the furan and aniline rings, identifying the most stable conformations. Furthermore, if this molecule is being considered for a biological application, MD simulations can be used to model its interaction with a target protein, providing insights into the binding mode, key intermolecular interactions (like hydrogen bonds and π-π stacking), and the stability of the ligand-protein complex.

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Furan Formation)

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed.

Methodology and Expected Findings:

For the synthesis of this compound, theoretical studies could investigate the mechanism of the furan ring formation, which can occur through various synthetic routes. organic-chemistry.org For instance, in a Paal-Knorr type synthesis, computational methods could model the cyclization and dehydration steps, identifying the rate-determining step and providing a three-dimensional view of the transition state structures. This understanding can aid in optimizing reaction conditions to improve yield and selectivity.

Structure-Property Relationships Derived from Computational Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. researchgate.net

Methodology and Expected Findings:

Computational chemistry is used to calculate a wide range of molecular descriptors for this compound, such as electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. mdpi.comresearchgate.net These descriptors can then be correlated with experimentally determined properties using statistical methods to build a QSPR model. Such models can be used to predict the properties of related, yet unsynthesized, molecules, thereby guiding the design of new compounds with desired characteristics. For arylfuran derivatives, these models can help in understanding and predicting properties like their non-linear optical behavior. mdpi.comresearchgate.net

Applications of Furan Aniline Scaffolds in Advanced Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

Furan-aniline derivatives, including 3-(5-Methylfuran-3-yl)aniline, are recognized as key building blocks in organic synthesis. nih.gov Their utility stems from the reactivity of the furan (B31954) ring, which can participate in various cycloaddition and substitution reactions, and the nucleophilic nature of the aniline (B41778) component. youtube.com

The furan-aniline scaffold is a valuable precursor for the synthesis of a wide array of novel heterocyclic compounds. The furan moiety can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures. Furthermore, the furan ring can undergo transformations to form other heterocyclic systems. For instance, multicomponent reactions involving a furan, a thiol, and an amine (like aniline) can generate stable pyrrole heterocycles under physiological conditions. researchgate.net This one-pot synthesis is efficient and compatible with diverse functional groups, allowing for the creation of a library of N-pyrrole heterocycles from readily available starting materials. researchgate.net

The synthesis of meta-substituted anilines can be achieved through a one-pot, three-component reaction involving heterocycle-substituted 1,3-diketones and amines. beilstein-journals.org This method demonstrates the utility of heterocyclic fragments in guiding the formation of complex aniline derivatives, yielding products that are of significant interest for medicinal and materials chemistry. beilstein-journals.org The process involves a sequence of reactions including the formation of an enamine, nucleophilic addition, intramolecular addition, and subsequent dehydration to yield the target anilines. beilstein-journals.org

The furan-aniline scaffold serves as a foundational element for constructing larger, more complex aromatic systems. The term "aromatic compounds" refers to cyclically conjugated molecules, with furan itself being a heterocyclic aromatic compound. wikipedia.orgwikipedia.org The inherent aromaticity of both the furan and aniline rings provides a stable core that can be elaborated upon.

One strategy involves using the furan-aniline derivative as a synthon in cross-coupling reactions to append additional aromatic or heteroaromatic rings. This approach allows for the systematic construction of polycyclic aromatic systems or terphenyl-like structures, which are of interest in materials science and medicinal chemistry. beilstein-journals.org For example, 3,5-diarylanilines, which can be considered meta-terphenyls, are valuable fragments in bioactive molecules and materials. beilstein-journals.org The copolymerization of furan and aniline has also been explored to create polymers with tunable electrical conductivity, demonstrating the integration of these two aromatic systems into larger macromolecular structures. nih.gov

Rational Design in Medicinal Chemistry: Ligand Design and Target Interaction Principles

In medicinal chemistry, the furan-aniline scaffold is a key pharmacophore for designing ligands that can interact with biological targets such as enzymes and receptors. wisdomlib.orgorientjchem.org The structural versatility of this scaffold allows for fine-tuning of pharmacological properties through systematic chemical modifications. ijabbr.comcresset-group.com

The modification of the furan-aniline scaffold is a common strategy to enhance binding affinity and selectivity for specific biological targets. ijabbr.com By introducing various substituents onto either the furan or the aniline ring, medicinal chemists can optimize interactions within the binding pocket of a target protein.

A study on novel quinazolinone derivatives demonstrated the importance of the 5-methylfuran-3-yl moiety for anticancer activity. nih.gov Specifically, a series of 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compound 6b from this series, which incorporates a modified furan-aniline substructure, emerged as a potent EGFR inhibitor, even more so than the known drug erlotinib. nih.gov This highlights how modifications to the furan scaffold can lead to significant improvements in binding affinity.

Table 1: Cytotoxic Activity of Selected Quinazolinone Derivatives

| Compound | Modifications | EGFR IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) - MCF-7 (Breast) |

|---|---|---|---|

| Erlotinib (Standard) | - | 0.23 ± 0.02 | - |

| Compound 6b | Incorporates 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide on the furan ring | 0.19 ± 0.03 | 0.29 ± 0.03 |

| Compound 10 | Incorporates 5-(4-fluorophenyl)-N-[(5-formylthiophen-2-yl)methylene]-4,5-dihydro-1H-pyrazole-1-carbothioamide on the furan ring | 0.51 ± 0.04 | 0.43 ± 0.04 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme or cell growth. nih.gov

Structural variations of the furan-aniline scaffold are employed to modulate key pharmacological properties, such as bioavailability, solubility, and selectivity. cresset-group.com Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability. ijpca.orgnih.gov

Several strategies can be applied to furan-aniline derivatives to enhance these properties:

Salt Formation: For derivatives with acidic or basic functional groups, forming a salt is a common and effective method to increase water solubility and dissolution rates. ijpca.orgmdpi.com

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, to the scaffold can improve aqueous solubility by increasing the molecule's ability to form hydrogen bonds with water.

Particle Size Reduction: Techniques like micronization can increase the surface area of a drug particle, which can lead to improved dissolution properties for poorly soluble compounds. nih.gov

Prodrugs: The furan-aniline scaffold can be chemically modified to create a prodrug, which is an inactive or less active form of the drug that is metabolized into the active form in the body. This can be used to improve properties like solubility or to target specific tissues.

Computational methods, particularly molecular docking, are invaluable tools in the rational design of drugs based on the furan-aniline scaffold. clockss.org Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. ijper.orgresearchgate.net

In the development of furan-based inhibitors, docking studies are routinely used to understand how different derivatives interact with the active site of a target enzyme. For example, in the study of furan-azetidinone hybrids as potential antibacterial agents, molecular docking was used to investigate their binding to E. coli enzymes like enoyl reductase. ijper.org The results showed that specific phenyl groups on the furan derivatives formed pi-pi stacking interactions with key amino acid residues (PHE 94 and TYR 146) in the active site, explaining their inhibitory activity. ijper.org

Similarly, for the potent EGFR inhibitor 6b mentioned earlier, molecular docking studies confirmed a high binding affinity. nih.gov These computational predictions help to rationalize the observed biological activity and guide the design of new, even more potent, analogues by suggesting modifications that could lead to more favorable interactions with the target protein. nih.gov This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. clockss.org

Advanced Materials Science: Polymer Design and Functional Coatings

The unique molecular architecture of furan-aniline scaffolds, combining the reactive furan ring with the electroactive aniline moiety, has positioned them as versatile building blocks in materials science. The compound this compound, in particular, serves as a monomer that can be integrated into polymeric structures to create advanced materials with tailored properties. These materials find applications in self-healing systems, protective coatings, and organic electronics.

Integration into Self-Healing Polymers

Furan-aniline structures are instrumental in the development of self-healing polymers, which can intrinsically repair damage. This capability is often achieved by incorporating thermally reversible covalent bonds into the polymer network. The most utilized reaction for this purpose is the Diels-Alder cycloaddition between a furan group and a maleimide group.

When integrated into a polymer backbone, the furan component of the furan-aniline scaffold can react with a bismaleimide crosslinker to form a stable, cross-linked network at moderate temperatures. Upon heating, the reverse Diels-Alder reaction occurs, breaking the cross-links and allowing the polymer to flow and heal cracks or scratches. As the material cools, the Diels-Alder reaction proceeds again, reforming the network and restoring the material's integrity. Research has demonstrated that an aniline trimer derivative featuring multiple furan groups can be used to create these thermally-reversible networks, forming the basis for self-healing materials. mdpi.com The presence of the aniline component can enhance the electrochemical activity and adhesive properties of the resulting polymer. mdpi.com The efficiency of the self-healing process is a key parameter, with studies showing significant recovery of mechanical and functional properties after damage. For instance, a furan-functionalized aniline trimer-based coating demonstrated a recovery of protection efficiency from 79.8% to 99.2% after a healing cycle. mdpi.com

Development of Anticorrosion Coatings

The electroactive and adhesive properties of aniline derivatives, combined with the reversible cross-linking capability of furan, make furan-aniline scaffolds excellent candidates for advanced anticorrosion coatings. These coatings can not only provide a physical barrier to corrosive agents but also offer a "smart" self-healing function to repair mechanical damage.

An aniline trimer derivative functionalized with furan groups (TFAT) has been successfully used as a building block for self-healing anticorrosion coatings. mdpi.com The aniline trimer unit imparts electrochemical activity, while the tertiary amine and glycidylether groups provide strong adhesion to metal substrates like cold-rolled steel. mdpi.com When cross-linked, these coatings exhibit significantly enhanced anticorrosion properties compared to standard aniline-based coatings. Research has shown that coatings based on furan-functionalized aniline trimers can achieve impressively low corrosion rates and high impedance values, indicating superior protection. mdpi.com For example, a TFAT-based coating recorded a corrosion rate of 0.12 μm y⁻¹, a dramatic improvement over the 71 μm y⁻¹ observed for a simple crosslinked aniline trimer coating. mdpi.com

| Coating Type | Corrosion Rate (μm y⁻¹) | Impedance at Low Frequency (Z₀) (Ω cm⁻²) | Protection Efficiency Recovery |

| Crosslinked Aniline Trimer | 71 | 1,240 | N/A |

| Crosslinked TFAT | 0.12 | 920,000 | 99.3% |

This table presents a comparison of anticorrosion performance between a standard crosslinked aniline trimer and a furan-functionalized aniline trimer (TFAT) coating, based on published research findings. mdpi.com

Precursors for Organic Electronic Materials

Furan-based conjugated materials are emerging as promising, sustainable alternatives to their thiophene-based counterparts in the field of organic electronics. researchgate.netnih.gov Furan itself is derivable from biomass, making it an attractive "green" building block. uw.edu.plnih.gov Linear oligomers of furan (oligofurans) have been shown to function as organic semiconductors with field-effect mobilities comparable to oligothiophenes. uw.edu.plnih.govmdpi.com The incorporation of aniline moieties into furan-based structures can further tune the electronic properties of the resulting materials.

The copolymerization of furan and aniline monomers allows for the synthesis of conducting polymers whose conductivity can be modulated by the monomer ratio. nih.gov While polyfuran itself has very low conductivity, copolymerization with aniline steadily increases it. nih.gov These furan-aniline copolymers can be considered for applications in various organic electronic devices. The synthesis of conjugated furan compounds is a key area of research for developing novel molecules for these applications. researchgate.net The resulting materials benefit from the efficient fluorescence and increased solubility often associated with oligofurans. uw.edu.plnih.gov

Catalysis and Reaction Medium Development

While this compound itself is not typically employed as a catalyst or a reaction medium, the synthesis of the furan-aniline scaffold is deeply rooted in advanced catalytic processes. The development of sustainable pathways for producing furan derivatives from biomass is a significant area of chemical research. mdpi.commdpi.com These platform molecules, derived from carbohydrates, are then transformed into more complex structures like this compound through various catalytic reactions.

The synthesis and upgrading of furan derivatives often rely on heterogeneous catalysts, including:

Zeolites: These crystalline aluminosilicates provide shape selectivity and Brønsted acidity for converting biomass into furan platform molecules. frontiersin.org

Polyoxometalates (POMs): These metal-oxo clusters offer tunable acidity and redox properties, acting as green catalysts for producing renewable chemicals from biomass. nih.govfrontiersin.org

Non-Noble Metals: Catalysts based on metals like nickel, cobalt, or copper are being developed as cost-effective alternatives to precious metals for hydrogenation and amination reactions of furan compounds. frontiersin.org

For instance, the reductive amination of furan aldehydes (like 5-Hydroxymethylfurfural) is a key step in producing furan-based amines, which are precursors to the target aniline derivatives. This process requires efficient catalysts to achieve high yields and selectivity. The development of these catalytic strategies is crucial for the sustainable production of furan-aniline building blocks for the applications discussed in other sections. researchgate.net

Environmental Chemistry: Sensing and Degradation Studies

The application of furan-aniline scaffolds in environmental chemistry is an emerging area of interest, particularly in the development of electrochemical sensors for detecting toxic organic pollutants. rsc.orgresearchgate.net The electroactive nature of the aniline unit combined with the chemical stability and potential for polymerization of the furan ring makes these structures suitable for creating sensitive and selective sensing platforms.

Conducting polymers are widely used in electrochemical sensors due to their ability to transduce chemical recognition events into measurable electrical signals. nih.gov Copolymers of furan and aniline can be synthesized to create materials with tunable conductivity. nih.gov These conductive polymers can be deposited as a thin film on an electrode surface. When the sensor is exposed to a solution containing a target pollutant, interaction between the analyte and the polymer film can cause a change in the film's electrical properties (e.g., conductivity, capacitance, or redox potential), which can be measured and correlated to the pollutant's concentration. Polyaniline and its composites have been extensively reviewed for their use in monitoring environmental pollutants like pesticides and heavy metal ions. nih.gov The incorporation of the furan moiety could offer enhanced selectivity or stability for specific organic pollutants.

Regarding degradation, furanic compounds are known to be present in certain industrial effluents and can be toxic. nih.gov The microbial degradation of furfural (B47365) and related compounds is a subject of research, with microorganisms evolving specific enzymatic pathways to break down the furan ring. nih.govmdpi.com While the specific biodegradation pathway for this compound is not detailed in the literature, studies on the degradation of both aniline and furan derivatives suggest that such hybrid molecules could be susceptible to microbial metabolism. researchgate.netnih.gov

Biosensor Development

The unique properties of furan-aniline copolymers make them promising candidates for the development of advanced biosensors. A biosensor combines a biological recognition element (like an enzyme or antibody) with a physicochemical transducer to detect a specific biological analyte. Conducting polymers are frequently used as transducer materials because they can effectively immobilize biomolecules and facilitate electron transfer between the biological component and the electrode. mdpi.com

Polyaniline is one of the most studied conducting polymers for biosensor applications. uw.edu.pl It provides a suitable matrix for immobilizing enzymes and can act as a mediator for electron transfer in enzymatic reactions. mdpi.com Copolymers of furan and aniline could offer several advantages:

Tunable Conductivity: The electrical conductivity of furan/aniline copolymers can be controlled by adjusting the monomer ratio during synthesis, allowing for optimization of the sensor's signal response. nih.gov

Biocompatibility: The furan ring is derived from biomass and is a component of many natural products, which may contribute to the biocompatibility of the resulting polymer, a crucial factor for biosensor performance and stability. bohrium.commdpi.com

Functionalization: The furan-aniline structure provides sites for covalent attachment of biomolecules, ensuring stable immobilization and retaining their biological activity. mdpi.com

These aniline-furan copolymers could be used to fabricate amperometric or potentiometric biosensors for detecting a range of analytes, such as glucose or urea, by immobilizing enzymes like glucose oxidase or urease within the polymer matrix on an electrode surface. mdpi.com

Q & A

Q. What are the recommended synthetic strategies for 3-(5-Methylfuran-3-yl)aniline?

Methodological Answer:

- Route Selection : Start with commercially available precursors such as 5-methylfuran-3-carboxylic acid or halogenated furans. A nitro-substituted intermediate (e.g., 3-nitro-5-methylfuran) can be coupled with aniline derivatives via Ullmann or Buchwald-Hartwig coupling, followed by nitro reduction .

- Key Steps :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution .

- Mechanistic Insights :

- Catalyst Interaction : Simulate Cu(I)-amine coordination to identify steric/electronic effects .

- Solvent Effects : Use COSMO-RS to model solvent polarity impacts on reaction rates .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for this compound under acidic conditions?

Methodological Answer:

- Experimental Variables :

- pH Sensitivity : Stability varies at pH < 3 due to protonation of the amine group, leading to decomposition (e.g., ring-opening of furan) .

- Counterion Effects : HCl salts may stabilize the compound better than sulfonic acid derivatives .

- Resolution Protocol :

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.